![molecular formula C22H24N2O2 B2573782 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide CAS No. 851404-99-4](/img/structure/B2573782.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H24N2O2 and its molecular weight is 348.446. Further structural analysis would require more specific data or resources.Scientific Research Applications
- Researchers have explored the antimicrobial potential of 1a and its derivatives. For instance, compounds 1a and 1b demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- 1a and related analogs have been investigated for their anti-HIV-1 properties. Molecular docking studies revealed their potential as inhibitors against the human immunodeficiency virus type 1 .
- Researchers employed 1a as a key building block for the synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives. The mild reaction conditions yielded good yields (up to 95%) .
- While antimicrobial properties are notable, 1a and its analogs exhibit a broader range of biological activities. These include anti-inflammatory, antitumor, antidiabetic, antioxidant, and antipyretic effects .
- 1a belongs to the imidazole-containing moiety, which occupies a unique position in heterocyclic chemistry. Many clinically used drugs contain heterocyclic rings, emphasizing their importance in medicinal chemistry .
- Although not directly related to 1a , quinolone derivatives (such as 4-hydroxy-2-quinolones) have shown unique biological activities. Researchers have synthesized these compounds and explored their applications in heterocyclic chemistry .
Antimicrobial Activity
Anti-HIV-1 Activity
Thiadiazole Derivatives Synthesis
Biological Activities Beyond Antimicrobials
Heterocyclic Chemistry and Drug Development
Related Research on Quinolone Derivatives
Mechanism of Action
As a small molecule inhibitor, “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide” targets proteins involved in the MAPK pathway. This pathway is crucial in many cellular processes, including growth and differentiation.
Future Directions
Quinoline derivatives have been extensively studied for their potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The future research directions could involve exploring the therapeutic potential of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide” in various diseases, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods.
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-19(16-7-5-4-6-8-16)22(26)23-12-11-18-14-17-10-9-15(2)13-20(17)24-21(18)25/h4-10,13-14,19H,3,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJUSADXHXDMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide |
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